molecular formula C12H14N2O5 B7817031 2-(3-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid

2-(3-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid

Cat. No.: B7817031
M. Wt: 266.25 g/mol
InChI Key: BWCOOSUVLBNQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 3-nitrobenzoic acid, followed by a nucleophilic substitution reaction with 3-hydroxypiperidine under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxypiperidine moiety may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2-(3-Hydroxypiperidino)-4-nitrobenzoic acid
  • 2-(3-Hydroxypiperidino)-3-chlorobenzoic acid
  • 2-(3-Hydroxypiperidino)-3-methylbenzoic acid

Comparison: Compared to its analogs, 2-(3-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid is unique due to the presence of both a hydroxyl and a nitro group, which confer distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, while the hydroxyl group can engage in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets .

Properties

IUPAC Name

2-(3-hydroxypiperidin-1-yl)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-8-3-2-6-13(7-8)11-9(12(16)17)4-1-5-10(11)14(18)19/h1,4-5,8,15H,2-3,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCOOSUVLBNQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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